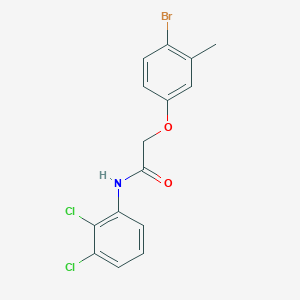
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide, also known as BDP-9066, is a novel compound that has gained increasing attention in scientific research due to its potential therapeutic applications. BDP-9066 belongs to the class of N-(2,3-dichlorophenyl)acetamide derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways, such as the PI3K/Akt and NF-κB pathways. 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to possess various biochemical and physiological effects, including inhibition of cell proliferation, apoptosis induction, and suppression of pro-inflammatory cytokine production. The compound has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide in lab experiments is its high potency and selectivity towards target cells. The compound also possesses good stability and solubility, which makes it easy to handle in various experimental settings. However, one of the limitations of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is its relatively high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for the research on 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases. Furthermore, the development of novel analogs of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide with improved potency and selectivity may also be an interesting avenue for future research.
In conclusion, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is a novel compound with promising therapeutic potential in various fields of research. Its unique chemical structure and biological activities make it an interesting target for further investigation. However, more studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has revealed that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In infectious disease research, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to possess antimicrobial properties against various bacterial and fungal strains.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9-7-10(5-6-11(9)16)21-8-14(20)19-13-4-2-3-12(17)15(13)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYNPVVKPCBDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B3740592.png)
![5-hydroxy-2-[(2-iodobenzoyl)amino]benzoic acid](/img/structure/B3740605.png)
![3-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3740613.png)
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B3740619.png)
![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B3740624.png)
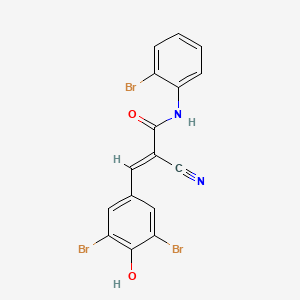
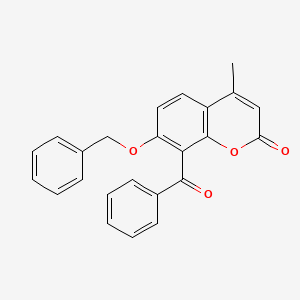
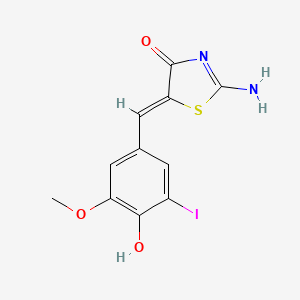
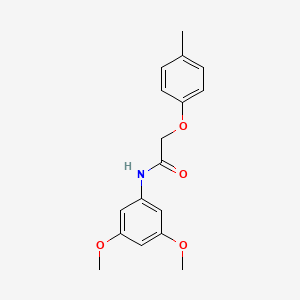
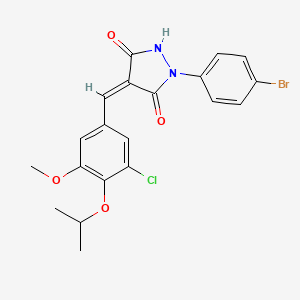
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3740651.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3740659.png)
![3,5-bis[(phenoxyacetyl)amino]benzoic acid](/img/structure/B3740665.png)
![ethyl 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3740677.png)